molecular formula C13H11ClN2O2S B10762897 Nuclomedone CAS No. 86017-21-2

Nuclomedone

Cat. No.: B10762897
CAS No.: 86017-21-2
M. Wt: 294.76 g/mol
InChI Key: QSKVYHYMQQQAFS-UHFFFAOYSA-N
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Preparation Methods

Nuclomedone can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with thiazolopyrimidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Nuclomedone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazolopyrimidine compounds .

Scientific Research Applications

Nuclomedone has been extensively studied for its immunomodulatory effects. It has shown promise in the following areas:

Mechanism of Action

Nuclomedone exerts its effects by modulating the immune response. It has been shown to suppress the antibody response to both T cell-dependent and T cell-independent antigens. The compound influences T lymphocytes, B lymphocytes, and macrophages, enhancing the induction of suppressor T cells and reducing antibody formation . This immunomodulatory action is believed to be the primary mechanism by which this compound exerts its therapeutic effects.

Comparison with Similar Compounds

Nuclomedone is unique among thiazolopyrimidine compounds due to its specific immunomodulatory properties. Similar compounds include:

This compound stands out due to its ability to modulate immune responses without affecting conventional inflammation, making it a promising candidate for treating autoimmune diseases .

Properties

CAS No.

86017-21-2

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione

InChI

InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-10-11(17)15-13-16(12(10)18)5-6-19-13/h1-4,10H,5-7H2

InChI Key

QSKVYHYMQQQAFS-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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